BenchChemオンラインストアへようこそ!

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride

Chiral resolution Enantioselective synthesis Medicinal chemistry

This (5R)-configured pyrrolidin-2-one dihydrochloride (CAS 1177283-06-5) provides defined stereochemistry essential for enantioselective molecular recognition—the (5S) enantiomer presents opposite spatial orientation, fundamentally altering target binding (US Patent 5,073,671). The dihydrochloride salt ensures complete aqueous solubility at pH 7.4, eliminating co-solvent requirements for reliable in vitro assays at 1–100 µM. ≥98% purity minimizes false positives in acetylcholinesterase, urease, and antibacterial screening. Structurally distinct from mGluR2 PAM JNJ-40411813/ADX71149. Key chiral intermediate for nootropic SAR and antibacterial derivatization (Daiichi Sankyo patent family).

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18 g/mol
Cat. No. B8127231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CNCC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9;;/h3-6,10,13H,1-2,7-8H2,(H,14,15);2*1H/t10-;;/m1../s1
InChIKeyZWNQXXPNPFPIIR-YQFADDPSSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride — Compound Identity and Core Characteristics for Procurement Specification


(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride is a chiral pyrrolidin-2-one derivative (CAS 1177283-06-5, also 1269036-23-8) featuring a (5R)-configured stereocenter and a pyridin-4-ylmethylamino side chain, supplied as a dihydrochloride salt . Its molecular formula is C11H17Cl2N3O (MW 278.18 g/mol) . The compound is structurally related to 1-(benzyl or pyridylmethyl)-5-aminomethyl-pyrrolidin-2-ones described as nootropics and antihypoxics, as well as to amino group-containing pyrrolidinone antibacterial derivatives [1][2]. Importantly, this compound is not equivalent to JNJ-40411813 (ADX71149), a distinct 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone mGluR2 PAM, despite conflicting claims on some vendor sites; the pyrrolidinone core and pyridin-4-ylmethylamino substitution pattern confer a structurally and pharmacologically distinct profile [3].

Why (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride Cannot Be Interchanged with In-Class Analogs


In the pyrrolidinone scaffold space, small structural variations at the 5-position, pyridine regioisomerism, and stereochemistry produce divergent biological activity profiles. The (5R) configuration of this compound provides a defined chiral environment critical for enantioselective molecular recognition; the alternative (5S) enantiomer [1] would present the aminomethyl substituent in the opposite spatial orientation, fundamentally altering target binding [2]. The pyridin-4-ylmethyl (para) isomer differs from the pyridin-2-ylmethyl (ortho) variant in both steric accessibility and hydrogen-bonding geometry, leading to distinct pharmacological outcomes within the same patent family [3]. Furthermore, the dihydrochloride salt form provides reproducible aqueous solubility and handling characteristics that the free base cannot match, directly impacting assay reproducibility and formulation workflows . These structural features are not interchangeable; substituting a non-chiral, racemic, different regioisomer, or free base analog invalidates the experimental system.

Quantitative Differentiation Evidence for (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride


Stereochemical Identity: (5R) vs. (5S) Enantiomer Procurement Relevance

The target compound bears a defined (5R) configuration at the pyrrolidinone 5-position. The (5S) enantiomer (ChemBridge Catalog No. 4002167) is commercially available but represents a distinct stereochemical entity [1]. In the broader pyrrolidinone patent class, enantiomeric configuration is a critical determinant of biological potency; for example, in 1-(benzyl or pyridylmethyl)-5-aminomethyl-pyrrolidin-2-ones, stereochemistry at the 5-position is explicitly claimed to govern nootropic and antihypoxic activity [2]. No head-to-head (5R) vs. (5S) potency data for this specific compound have been published in the accessible public domain; however, standard principles of chiral pharmacology dictate that enantiomers cannot be assumed equipotent without experimental verification.

Chiral resolution Enantioselective synthesis Medicinal chemistry

Salt Form Differentiation: Dihydrochloride Solubility Advantage vs. Free Base

The dihydrochloride salt form (MW 278.18 g/mol) provides a defined, reproducible aqueous solubility profile relative to the neutral free base (C11H15N3O, MW 205.26 g/mol). The free base, listed as 5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-one (CAS 1177283-06-5, ChemBase), lacks the counterion-driven solubility enhancement conferred by the dihydrochloride [1]. While specific solubility measurements (e.g., mg/mL in PBS or water) are not published for this compound, the general principle that hydrochloride salts of amine-containing heterocycles exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts is well established in pharmaceutical salt selection literature [2]. The dihydrochloride form additionally offers improved solid-state stability under recommended storage conditions (sealed, dry, 2–8°C) .

Aqueous solubility Salt selection Assay development

Vendor-Specified Purity: Batch-to-Batch Consistency for Reproducible Research

Commercially available batches of the target compound are specified at purities of ≥95% (Combi-Blocks, Cat. HF-3635) and ≥98% (ChemScene, Cat. CS-0548925) . These purity specifications provide a quantifiable quality benchmark that is often absent for custom-synthesized analogs, where purity may be unverified or lower. The presence of both CAS numbers (1177283-06-5 and 1269036-23-8) in vendor catalogs reflects batch-level tracking that enables procurement of analytically characterized material. By comparison, the (5S) enantiomer from ChemBridge (Cat. 4002167) lists no publicly accessible purity or analytical certification on its product page [1].

Purity specification Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride


Enantioselective Medicinal Chemistry and Chiral Scaffold Optimization

The defined (5R) configuration makes this compound suitable as a chiral building block in enantioselective synthesis and structure–activity relationship (SAR) studies where stereochemical integrity is critical. It serves as a direct comparator to the (5S) enantiomer for probing stereochemical determinants of target engagement, as established in the pyrrolidinone patent literature [1]. The dihydrochloride salt ensures consistent solubility in aqueous reaction media, facilitating coupling and derivatization chemistry without additional salt metathesis steps .

Biochemical Assay Development Requiring Defined Salt Form

For in vitro enzyme inhibition or receptor binding assays conducted in physiological buffers (pH 7.4), the dihydrochloride salt eliminates organic co-solvent requirements and ensures complete dissolution at typical screening concentrations (1–100 µM). The ≥98% purity specification from ChemScene supports high-confidence hit identification by minimizing false positives from impurities. This is particularly relevant for acetylcholinesterase and urease inhibition screening, where pyrrolidinone derivatives have demonstrated measurable IC50 values in the micromolar range in BindingDB-deposited assays [2].

Antibacterial Lead Exploration Leveraging Pyrrolidinone Scaffold

The Daiichi Sankyo patent family establishes that amino group-containing pyrrolidinone derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [3]. While specific MIC values for the target compound are not publicly disclosed, the (5R)-configured pyrrolidinone core with pyridin-4-ylmethylamino substituent represents a structurally distinct chemotype within this antibacterial class. Its use as a synthetic intermediate or scaffold for further derivatization is supported by the commercial availability of analytically characterized material .

Nootropic and Neuroprotective Agent Intermediate

US Patent 5,073,671 explicitly claims 1-(pyridylmethyl)-5-aminomethyl-pyrrolidin-2-ones as nootropics and antihypoxics, with activity modulated by pyridine regioisomerism and stereochemistry [1]. The target compound, bearing the pyridin-4-ylmethyl (para) isomer and (5R) configuration, falls within the structural scope of this patent class and can serve as a key intermediate or comparator in structure–activity relationship studies directed at cognitive enhancement or neuroprotection.

Quote Request

Request a Quote for (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.